![molecular formula C81H133NO35 B12664988 [(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate CAS No. 328056-98-0](/img/structure/B12664988.png)
[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
GPI-0100 is Avantogen’s lead adjuvanat-immunopotentiator, a key component of vaccines for boosting the immune response. The GPI-0100 adjuvant, which has been shown to significantly enhance the immune response with a variety of vaccines, has been shown to have good overall performance characteristics on safety and efficacy.
GPI-0100 is a semi-synthetic triterpene glycoside, derived from the naturally occurring saponins. GPI-0100 functions as an adjuvant when given as part of a vaccine preparation to improve the immunogenicity of antigens such as proteins, carbohydrates. GPI-0100 containing vaccines have been used with both viral and tumor antigens to elicit a Type 1 helper T cell response for those diseases in which a cytotoxic T lymphocyte (CTL) response is desired.
Eigenschaften
Key on ui mechanism of action |
A proprietary semi-synthetic saponin derivative, GPI-0100 acts by up-regulating the body's immune system and stimulating both humoral and an effective T-cell immunity with CTL production. Compared with other immune stimulatory saponins, GPI-0100 has superior stability and safety profile, making it an ideal candidate for the development of novel therapeutics or preventive vaccines. |
|---|---|
CAS-Nummer |
328056-98-0 |
Molekularformel |
C81H133NO35 |
Molekulargewicht |
1680.9 g/mol |
IUPAC-Name |
[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C81H133NO35/c1-10-11-12-13-14-15-16-17-18-19-28-82-66(101)62-57(98)61(113-67-54(95)49(90)41(86)32-104-67)64(116-70-55(96)51(92)50(91)43(31-83)109-70)72(114-62)110-47-23-24-76(6)44(77(47,7)34-84)22-25-78(8)45(76)21-20-39-40-29-75(4,5)26-27-81(40,46(88)30-79(39,78)9)74(102)117-71-63(52(93)48(89)37(2)107-71)115-69-56(97)53(94)59(38(3)108-69)111-68-58(99)60(42(87)33-105-68)112-73-65(100)80(103,35-85)36-106-73/h20,34,37-38,40-65,67-73,83,85-100,103H,10-19,21-33,35-36H2,1-9H3,(H,82,101)/t37-,38+,40?,41-,42-,43-,44?,45?,46-,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57+,58-,59+,60+,61+,62+,63-,64-,65+,67+,68+,69+,70+,71+,72-,73+,76+,77+,78-,79-,80-,81-/m1/s1 |
InChI-Schlüssel |
NKVLDFAVEWLOCX-GUSKIFEASA-N |
Isomerische SMILES |
CCCCCCCCCCCCNC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3(C([C@]2(C)C=O)CC[C@@]4(C3CC=C5[C@]4(C[C@H]([C@@]6(C5CC(CC6)(C)C)C(=O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O)O)O)O)C)C)C)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)C1C(C(C(C(O1)OC2CCC3(C(C2(C)C=O)CCC4(C3CC=C5C4(CC(C6(C5CC(CC6)(C)C)C(=O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O)O)O)O)C)C)C)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(CO1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


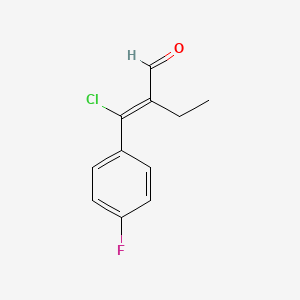
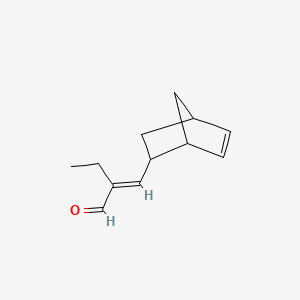
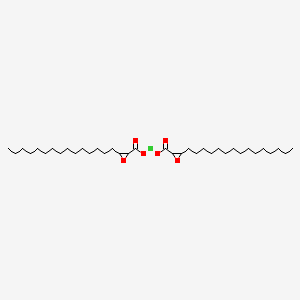
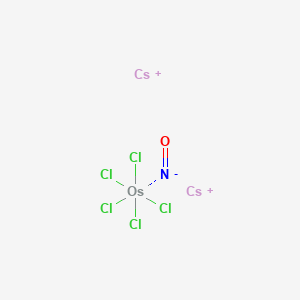
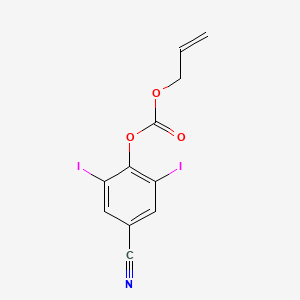
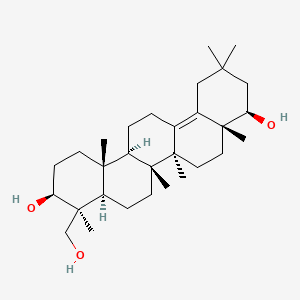
![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)
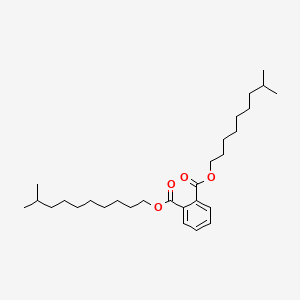
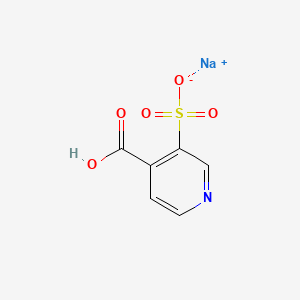
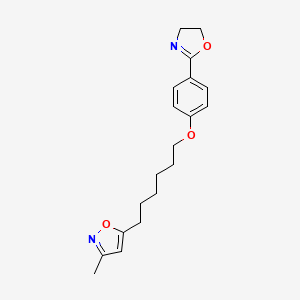
![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)
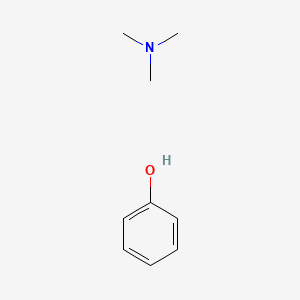
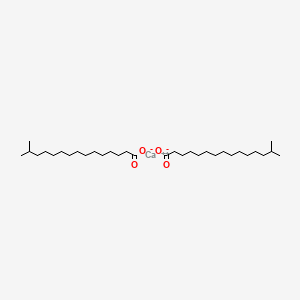
![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)
